molecular formula C7H5FO3S B13153025 4-Formylbenzenesulfonyl fluoride CAS No. 88654-54-0

4-Formylbenzenesulfonyl fluoride

Cat. No.: B13153025
CAS No.: 88654-54-0
M. Wt: 188.18 g/mol
InChI Key: CBSXNTYILQLYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Formylbenzenesulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a formyl group (-CHO) attached to a benzene ring, which is further substituted with a sulfonyl fluoride group (-SO2F)

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Formylbenzenesulfonyl fluoride can be synthesized through several methods. One common approach involves the direct fluorosulfonylation of aromatic aldehydes. This method typically employs fluorosulfonyl radicals generated from precursors such as sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF . The reaction conditions are generally mild and can be carried out in the presence of a suitable catalyst.

Another method involves the chlorine-fluorine exchange of arenesulfonyl chlorides in the presence of aqueous potassium fluoride (KF) or potassium bifluoride (KHF2) . This method is efficient and can be enhanced using phase transfer catalysts like 18-crown-6-ether in acetonitrile.

Industrial Production Methods

Industrial production of this compound often relies on scalable and cost-effective methods. The chlorine-fluorine exchange method is particularly favored due to its simplicity and the availability of starting materials. The use of phase transfer catalysts further enhances the efficiency and yield of the reaction, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Formylbenzenesulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) at room temperature.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation: The major product is 4-formylbenzenesulfonic acid.

    Reduction: The major product is 4-hydroxymethylbenzenesulfonyl fluoride.

Scientific Research Applications

4-Formylbenzenesulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-formylbenzenesulfonyl fluoride primarily involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with nucleophilic residues in proteins and other biomolecules . This reactivity is exploited in chemical biology to develop covalent probes and inhibitors that target specific enzymes and proteins.

Comparison with Similar Compounds

4-Formylbenzenesulfonyl fluoride can be compared with other sulfonyl fluorides, such as:

The uniqueness of this compound lies in its combination of a formyl group and a sulfonyl fluoride group, which provides distinct reactivity and versatility in various applications.

Properties

CAS No.

88654-54-0

Molecular Formula

C7H5FO3S

Molecular Weight

188.18 g/mol

IUPAC Name

4-formylbenzenesulfonyl fluoride

InChI

InChI=1S/C7H5FO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-5H

InChI Key

CBSXNTYILQLYSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.